Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a prop-2-yn-1-yl group, a 2-chlorobenzyl group, and an ethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxy-3-ethoxybenzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 4-hydroxybenzoate
- 2-Chlorobenzyl 4-hydroxybenzoate
- Ethyl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate
Uniqueness
Prop-2-yn-1-yl 4-((2-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group, in particular, allows for unique interactions and reactions that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C19H17ClO4 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C19H17ClO4/c1-3-11-23-19(21)14-9-10-17(18(12-14)22-4-2)24-13-15-7-5-6-8-16(15)20/h1,5-10,12H,4,11,13H2,2H3 |
InChI Key |
BXZRKUQBWXTSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.